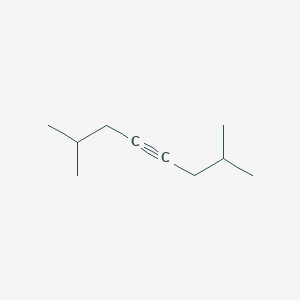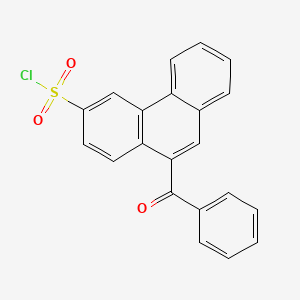![molecular formula C10H14O B14622646 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one CAS No. 57089-67-5](/img/structure/B14622646.png)
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is a bicyclic compound with the molecular formula C10H14O It is known for its unique structure, which includes a bicyclo[311]heptane ring system with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable alkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. The pathways involved in its reactivity include nucleophilic attack at the carbonyl carbon and subsequent rearrangements or eliminations.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar structure but different functional groups.
Nopinone: A bicyclic ketone with a similar ring system.
Myrtanol: A bicyclic alcohol with a related structure.
Uniqueness
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is unique due to its specific substitution pattern and the presence of a methylidene group
Propriétés
Numéro CAS |
57089-67-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3 |
Clé InChI |
CRJCHFGJXXBNDS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC1C(=O)C(=C)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


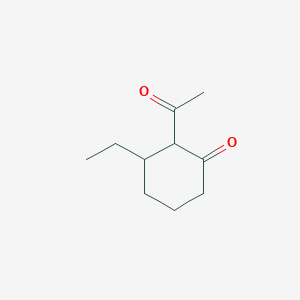
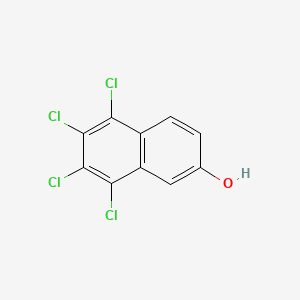
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
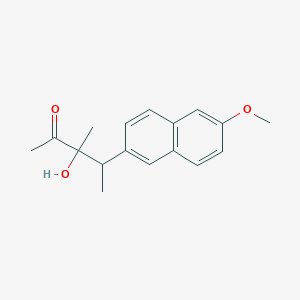
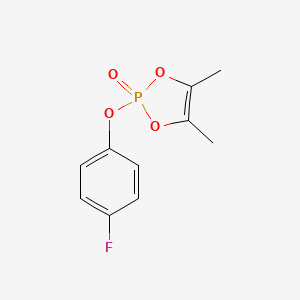



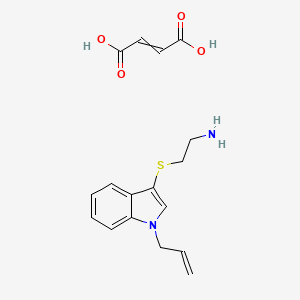
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
